molecular formula C24H22ClN3O4S B4762744 N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide

N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide

Cat. No. B4762744
M. Wt: 484.0 g/mol
InChI Key: ZVCMSTWNHJUKAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is a class IIb HDAC enzyme that is involved in the regulation of several cellular processes, including cell migration, protein trafficking, and aggresome formation. ACY-1215 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Mechanism of Action

The mechanism of action of N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide involves the inhibition of HDAC6, which leads to the accumulation of acetylated proteins. HDAC6 is involved in the deacetylation of tubulin, which is important for the regulation of microtubule dynamics. Inhibition of HDAC6 by N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide leads to the accumulation of acetylated tubulin, which disrupts microtubule dynamics and impairs cell migration and protein trafficking.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide are primarily related to its inhibition of HDAC6. In cancer cells, N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In neurodegenerative disorders, N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide has been shown to improve cognitive function and reduce neuroinflammation by modulating the levels of acetylated proteins. In inflammatory diseases, N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide has been shown to reduce inflammation and improve disease symptoms by modulating the activity of immune cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide is its specificity for HDAC6, which reduces the potential for off-target effects. N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide has also been shown to have good pharmacokinetic properties, which makes it a promising candidate for clinical development. One limitation of N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide is its limited solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the development of N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide and related compounds. One area of interest is the development of combination therapies that include N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide and other chemotherapeutic agents. Another area of interest is the development of N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide analogs with improved pharmacokinetic properties and solubility. Additionally, there is interest in exploring the potential therapeutic applications of N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide in other diseases, such as viral infections and autoimmune disorders.

Scientific Research Applications

N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide has been extensively studied in preclinical models and has shown promising results in the treatment of various diseases. In cancer, N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide has been shown to inhibit the growth of multiple myeloma cells by inducing cell cycle arrest and apoptosis. It has also been shown to enhance the anti-tumor effects of other chemotherapeutic agents. In neurodegenerative disorders, N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Huntington's disease. In inflammatory diseases, N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide has been shown to reduce inflammation and improve disease symptoms in animal models of rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

2-[[4-[(4-chlorophenyl)sulfonyl-methylamino]benzoyl]amino]-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O4S/c1-3-16-26-24(30)21-6-4-5-7-22(21)27-23(29)17-8-12-19(13-9-17)28(2)33(31,32)20-14-10-18(25)11-15-20/h3-15H,1,16H2,2H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCMSTWNHJUKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC=C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-{[(4-chlorophenyl)sulfonyl](methyl)amino}phenyl)carbonyl]amino}-N-(prop-2-en-1-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide
Reactant of Route 2
Reactant of Route 2
N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide
Reactant of Route 3
Reactant of Route 3
N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide
Reactant of Route 4
Reactant of Route 4
N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide
Reactant of Route 5
Reactant of Route 5
N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide
Reactant of Route 6
N-allyl-2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.